4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide
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Overview
Description
4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include pyridine derivatives, piperidine, and trifluoromethyl-containing reagents. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the pyridinyl group.
Amidation: reactions to form the carboxamide linkage.
Hydroxylation: to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography.
Scalability: considerations to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, dichloromethane, and water.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a building block for creating new compounds with potential biological activity.
Biology
Enzyme inhibition studies: Investigated for its ability to inhibit specific enzymes.
Medicine
Drug development: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material science: Studied for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it may involve:
Binding to a specific enzyme or receptor: Modulating its activity.
Interfering with cellular pathways: Affecting cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(3-pyridin-2-ylpropyl)piperidine-1-carboxamide: Lacks the trifluoromethyl group.
4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-methylpiperidine-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
Hydroxy group: Provides additional sites for hydrogen bonding, potentially increasing biological activity.
Properties
IUPAC Name |
4-hydroxy-N-(3-pyridin-2-ylpropyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c16-15(17,18)14(23)6-10-21(11-7-14)13(22)20-9-3-5-12-4-1-2-8-19-12/h1-2,4,8,23H,3,5-7,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPUNEFXYNYTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(F)(F)F)O)C(=O)NCCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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